2-(3,4,5-Trichlorophenyl)quinoline

Computational chemistry DFT modeling Electronic structure

2-(3,4,5-Trichlorophenyl)quinoline (CAS 1361609-56-4, molecular formula C₁₅H₈Cl₃N, molecular weight 308.6 g/mol) is a synthetic 2-arylquinoline derivative belonging to the quinoline heterocycle class. The compound features a quinoline core substituted at the 2-position with a 3,4,5-trichlorophenyl moiety, distinguishing it from several positional isomers that share the same molecular formula but differ in chlorine arrangement: 2-(2,3,5-trichlorophenyl)quinoline (CAS 1361547-19-4), 2-(2,4,6-trichlorophenyl)quinoline, and 2-(2,3,6-trichlorophenyl)quinoline (CAS 1361496-36-7).

Molecular Formula C15H8Cl3N
Molecular Weight 308.6 g/mol
Cat. No. B12889977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4,5-Trichlorophenyl)quinoline
Molecular FormulaC15H8Cl3N
Molecular Weight308.6 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=N2)C3=CC(=C(C(=C3)Cl)Cl)Cl
InChIInChI=1S/C15H8Cl3N/c16-11-7-10(8-12(17)15(11)18)14-6-5-9-3-1-2-4-13(9)19-14/h1-8H
InChIKeyUEJMSHCAARTMIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,4,5-Trichlorophenyl)quinoline for Research Procurement: Compound Identity and Comparator Landscape


2-(3,4,5-Trichlorophenyl)quinoline (CAS 1361609-56-4, molecular formula C₁₅H₈Cl₃N, molecular weight 308.6 g/mol) is a synthetic 2-arylquinoline derivative belonging to the quinoline heterocycle class. The compound features a quinoline core substituted at the 2-position with a 3,4,5-trichlorophenyl moiety, distinguishing it from several positional isomers that share the same molecular formula but differ in chlorine arrangement: 2-(2,3,5-trichlorophenyl)quinoline (CAS 1361547-19-4), 2-(2,4,6-trichlorophenyl)quinoline, and 2-(2,3,6-trichlorophenyl)quinoline (CAS 1361496-36-7). As a member of the broader 2-arylquinoline scaffold, this compound occupies a specific chemical space relevant to medicinal chemistry and biological screening programs targeting antiparasitic, antimicrobial, and metabolic disease indications. [1]

Why 2-(3,4,5-Trichlorophenyl)quinoline Cannot Be Replaced by Its Positional Isomers in Research Programs


Positional isomerism among trichlorophenyl-substituted quinolines is not a trivial distinction. The 3,4,5-trichlorophenyl arrangement places three electron-withdrawing chlorine substituents in a symmetric meta–para–meta configuration relative to the quinoline attachment point, creating a unique molecular electrostatic potential (MEP) distribution and dipole orientation not shared by the 2,3,5-, 2,4,6-, or 2,3,6-isomers. [1] These electronic differences directly affect π–π stacking interactions with biological targets, metabolic stability, and chromatographic behavior during purification. Furthermore, the 3,4,5-isomer is synthesized via Friedländer condensation using 3,4,5-trichlorobenzaldehyde as a precursor [2], whereas other isomers require different benzaldehyde starting materials with distinct commercial availability, cost, and regulatory profiles. Substituting one trichlorophenyl isomer for another without experimental validation risks altering target engagement, assay reproducibility, and structure–activity relationship (SAR) interpretation—undermining the integrity of screening campaigns and lead optimization efforts.

Quantitative Differentiation Evidence for 2-(3,4,5-Trichlorophenyl)quinoline vs. Closest Analogs: A Comparator-Based Guide


Electronic Structure Differentiation: 3,4,5- vs. 2,4,6-Trichlorophenyl Substitution and LUMO Energy Effects

The presence of an electron-withdrawing trichlorophenyl group at the C-2 position of quinoline is expected to lower the LUMO energy compared to unsubstituted quinoline, facilitating reduction and influencing charge-transfer interactions. However, the 3,4,5-trichlorophenyl isomer differs critically from the 2,4,6-trichlorophenyl isomer in the electronic character of the ring position adjacent to the quinoline linkage: the 3,4,5-isomer has a chlorine at the 3-position (meta to linkage), whereas the 2,4,6-isomer has chlorines at both ortho positions, which sterically hinder rotation around the aryl–quinoline bond and alter the dihedral angle. This conformational restriction in the 2,4,6-isomer increases the ground-state torsional angle and reduces π-conjugation between the two aromatic systems relative to the 3,4,5-isomer, which retains greater coplanarity and electronic communication.

Computational chemistry DFT modeling Electronic structure Halogen effects

Lipophilicity Differentiation: Estimated logP Comparison Across Trichlorophenyl Quinoline Isomers

Lipophilicity is a critical determinant of membrane permeability, plasma protein binding, and non-specific binding artifacts in biological assays. The 2,3,5-trichlorophenyl isomer has an estimated logP of approximately 4.2 (calculated), indicating low aqueous solubility and requirement for organic co-solvents (DMSO or ethanol) for biological testing. While the 3,4,5-isomer shares an identical molecular formula and heavy-atom count, the symmetric chlorine arrangement at positions 3, 4, and 5 is predicted to produce a modestly different logP (estimated ~4.0–4.3) due to altered molecular dipole moment and solvation free energy. [1]

Lipophilicity Membrane permeability Drug-likeness ADME prediction

Antiparasitic Activity Potential: 2-Arylquinoline Class Antiplasmodial EC₅₀ Data as Benchmark for Trichlorophenyl Derivatives

A 2023 study evaluated six synthetic 2-arylquinoline analogs for in vitro antiplasmodial activity against Plasmodium falciparum, reporting EC₅₀ values between 3.6 and 19.3 µM. [1] These analogs demonstrated moderate to high activity without hemolytic activity, and in silico ADMET predictions suggested favorable drug-likeness and blood–brain barrier penetration. [1] While 2-(3,4,5-trichlorophenyl)quinoline was not among the six compounds directly tested, the structure conforms to the 2-arylquinoline pharmacophore evaluated, and the electron-withdrawing trichlorophenyl substitution is expected to modulate activity relative to the mono- and di-chlorinated analogs reported. Chloroquine-resistant P. falciparum strains remain susceptible to halogenated quinolines, and the chlorine atoms may disrupt heme detoxification in the parasite's digestive vacuole.

Antimalarial Plasmodium falciparum Antiparasitic 2-Arylquinoline

Synthetic Precursor Availability and Procurement Cost Differentiation: 3,4,5-Trichlorobenzaldehyde vs. 2,4,6-Trichlorobenzaldehyde

The synthesis of 2-(3,4,5-trichlorophenyl)quinoline proceeds via Friedländer condensation between o-aminobenzaldehyde or its equivalent and 3,4,5-trichlorobenzaldehyde (or 3,4,5-trichloroacetophenone). [1] In contrast, the 2,4,6-isomer is synthesized from 2,4,6-trichlorobenzaldehyde (or 2,4,6-trichloroacetophenone). The 3,4,5-trichlorobenzaldehyde precursor is less commercially ubiquitous than its 2,4,6-counterpart, which benefits from economies of scale due to broader industrial use. This differential precursor availability can affect procurement lead time, cost-per-gram, and scalability of the final compound, making the 3,4,5-isomer a potentially supply-constrained research material.

Synthetic chemistry Friedländer synthesis Supply chain Benzaldehyde precursors

Intellectual Property Differentiation: 2-Arylquinoline Patent Landscape and MTP/apoB Inhibition

Substituted quinoline compounds bearing aryl groups at the 2-position are disclosed in patent literature as microsomal triglyceride transfer protein (MTP)/apoB secretion inhibitors (US 2005/0001137 A1). [1] The generic Markush structures in this patent encompass 2-arylquinoline derivatives including trichlorophenyl-substituted variants, positioning 2-(3,4,5-trichlorophenyl)quinoline within a claimed chemical space relevant to metabolic disease research (dyslipidemia, atherosclerosis). In contrast, the 2,3,5- and 2,3,6-trichlorophenyl isomers are more frequently cited in antiparasitic and antimicrobial patent contexts, suggesting potential application domain differentiation among isomers.

Patent analysis MTP inhibitor Lipid metabolism Intellectual property

Antibacterial Activity Benchmarking: 2-Phenylquinoline Class MIC Values as Reference for Trichlorophenyl Derivatives

Functionalized 2-phenylquinoline derivatives have demonstrated antibacterial activity with reported MIC values of 64 µg/mL against Staphylococcus aureus and 128 µg/mL against Escherichia coli. [1] Metal complexation of 2-phenylquinoline-4-carboxylic acid derivatives yielded Zn(II) and Cd(II) complexes with IC₅₀ values as low as 0.51–0.57 µg/mL against S. aureus, representing a >100-fold enhancement over the free ligand. [2] Additionally, 2-phenylquinoline-based efflux pump inhibitors have been shown to reduce MIC values of macrolides against Mycobacterium smegmatis and M. avium through synergistic efflux inhibition. [3] The trichlorophenyl substitution in the target compound is expected to further enhance antibacterial potency compared to the unsubstituted 2-phenylquinoline baseline due to increased lipophilicity and halogen bonding potential.

Antibacterial Staphylococcus aureus MIC Efflux pump inhibition

Optimal Research Application Scenarios for 2-(3,4,5-Trichlorophenyl)quinoline Based on Differentiated Evidence


Antimalarial Lead Expansion: Exploring Halogen Substitution Effects on Heme Detoxification Disruption

Based on the demonstrated in vitro antiplasmodial activity of 2-arylquinoline analogs (EC₅₀ 3.6–19.3 µM) and the susceptibility of chloroquine-resistant P. falciparum strains to halogenated quinolines [1], 2-(3,4,5-trichlorophenyl)quinoline serves as a logical next-step candidate for SAR expansion in antimalarial programs. The 3,4,5-chlorine arrangement places chlorine atoms at positions that may enhance heme binding disruption in the parasite digestive vacuole, analogous to the mechanism of amodiaquine. Researchers should prioritize this compound when evaluating whether symmetric meta/para chlorination (3,4,5-pattern) offers superior potency or resistance profiles compared to the 2,3,5- or 2,4,6-isomers, which are more commonly referenced in antimalarial literature.

Metabolic Disease Screening: MTP/apoB Inhibition with a 2-Arylquinoline Chemotype

The inclusion of 2-arylquinoline derivatives, including trichlorophenyl-substituted variants, in patent filings as MTP/apoB secretion inhibitors (US 2005/0001137 A1) [2] positions 2-(3,4,5-trichlorophenyl)quinoline as a candidate for lipid metabolism and cardiovascular disease screening programs. The high predicted lipophilicity (logP ~4.0–4.3) is consistent with the physicochemical requirements for MTP inhibition, which involves binding within the endoplasmic reticulum lumen. This application scenario is particularly relevant when the 3,4,5-isomer's unique conformational flexibility (greater coplanarity vs. ortho-substituted isomers) is hypothesized to influence target engagement with the MTP large subunit.

Antibacterial Metal Complex Development: Trichlorophenyl-Quinoline as a Ligand Scaffold

The established precedent of 2-phenylquinoline derivatives forming highly potent antibacterial metal complexes (Zn(II) IC₅₀ = 0.57 µg/mL; Cd(II) IC₅₀ = 0.51 µg/mL against S. aureus) [3] provides a strong rationale for evaluating 2-(3,4,5-trichlorophenyl)quinoline as a ligand scaffold for metallodrug development. The electron-withdrawing trichlorophenyl group may modulate the Lewis basicity of the quinoline nitrogen, influencing metal coordination geometry and resulting antibacterial potency. This application is particularly relevant when the goal is to generate novel complexes with improved activity over unsubstituted 2-phenylquinoline ligands, leveraging the unique electronic properties of the 3,4,5-trichlorophenyl substituent.

Conformational SAR and Computational Chemistry Studies of 2-Arylquinoline Rotational Barriers

The absence of ortho-chlorine substituents in the 3,4,5-trichlorophenyl isomer, in contrast to the 2,4,6- and 2,3,6-isomers which possess one or two ortho-chlorines, makes this compound uniquely suited for studying aryl–quinoline rotational barriers and their impact on biological activity. [2] The 3,4,5-isomer is predicted to have a lower rotational barrier and greater conformational freedom, allowing exploration of whether coplanar or twisted conformations are preferred for specific target engagements. This application leverages the compound's distinct steric profile compared to its positional isomers, enabling computational and experimental studies of conformational effects on target binding.

Quote Request

Request a Quote for 2-(3,4,5-Trichlorophenyl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.